Tymazoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10(2)12-5-4-11(3)8-13(12)17-9-14-15-6-7-16-14;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDQLUKAZZLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947070 | |
| Record name | 2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28120-03-8, 24243-90-1 | |
| Record name | Tymazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28120-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2-[[2-isopropyl-5-methylphenoxy]methyl]-1H-imidazole monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYMAZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06223H196A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Overview and Historical Context of Tymazoline Hydrochloride
Evolution of Alpha-Adrenergic Agonist Research
The journey of alpha-adrenergic agonists began with the foundational understanding of adrenergic receptors, initially classified into two groups based on their excitatory or inhibitory actions. A significant leap forward occurred when these receptors were subcategorized into α and β subtypes. nih.gov Further research, utilizing α-receptor antagonists like prazosin (B1663645) and yohimbine, led to the crucial distinction between α-1 and α-2 adrenergic receptors. nih.gov
Alpha-adrenergic agonists are a class of sympathomimetic agents that selectively stimulate these alpha-adrenergic receptors, mimicking the signaling of epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org The activation of α1 receptors stimulates the enzyme phospholipase C, while α2 receptor activation inhibits adenylate cyclase, leading to a decrease in the secondary messenger cyclic adenosine (B11128) monophosphate and resulting in the constriction of smooth muscle and blood vessels. wikipedia.org
This understanding paved the way for the development of numerous α-2 adrenergic agonists for clinical applications. nih.gov Initially, drugs like clonidine (B47849) were used as nasal decongestants before their antihypertensive properties were discovered. nih.gov Over the decades, the therapeutic applications of alpha-2 adrenergic receptor agonists have expanded significantly to include the management of hypertension, attention-deficit/hyperactivity disorder (ADHD), and various pain and panic disorders. nih.govresearchgate.net
Positioning of Tymazoline (B1221040) Hydrochloride within Imidazoline (B1206853) Derivative Studies
Tymazoline hydrochloride belongs to the class of imidazoline derivatives. biosynth.com The parent compound, imidazole, was first synthesized in 1858. mdpi.com Imidazoline derivatives, characterized by a five-membered heterocyclic ring with two nitrogen atoms, have been a subject of growing interest in drug discovery due to their wide range of pharmacological activities. nih.govresearchgate.net
Initially, in the 1930s, imidazolines were used as cationic surfactants in the textile industry and later as fabric softeners. researchgate.net Their journey into the pharmaceutical realm has been marked by extensive research into their therapeutic potential. nih.gov Tymazoline, with its sympathomimetic and antihistaminic properties, emerged from this line of research. drugbank.comncats.io It acts on alpha-adrenergic receptors to produce vasoconstriction, which reduces swelling and inflammation of the nasal mucosa. drugbank.comncats.io
The research on imidazoline derivatives has evolved significantly. While earlier studies focused on their cardiovascular effects, more recent research has explored their potential in treating neurodegenerative diseases and cancer. nih.gov This shift reflects a deeper understanding of the molecular mechanisms underlying various diseases and the versatility of the imidazoline scaffold in drug design. nih.gov The market for imidazoline derivative inhibitors has seen substantial growth, driven by their applications in managing chronic conditions like hypertension and diabetes, as well as their use in industrial applications as corrosion inhibitors. thebusinessresearchcompany.compolarismarketresearch.com
Current Academic Landscape and Research Trajectories
Current research on tymazoline hydrochloride continues to explore its pharmacological properties and potential applications. It is recognized as an α-adrenergic agonist and is primarily used for its vasoconstrictive effects in nasal and ophthalmic applications to reduce congestion and redness. ontosight.aipatsnap.com
Recent in silico studies have investigated the potential of tymazoline as an anti-allergic agent by examining its binding affinity to the histamine (B1213489) H1 receptor. researchgate.net These molecular modeling approaches have shown promising results, suggesting that tymazoline could be a candidate for further investigation in the management of allergic disorders. researchgate.net
The broader field of imidazoline derivative research is also advancing rapidly. Researchers are focused on developing novel derivatives with improved therapeutic profiles, including enhanced efficacy and reduced side effects. polarismarketresearch.com Key trends include the development of bio-based imidazoline derivatives and the use of nanotechnology to create more potent compounds. thebusinessresearchcompany.com The ongoing exploration of imidazoline-based compounds for neurological and cardiovascular diseases highlights the dynamic nature of this research area. polarismarketresearch.com
Table 1: Key Alpha-Adrenergic Agonists
| Agonist | Receptor Selectivity | Primary Application |
|---|---|---|
| Clonidine | α2 > α1 | Antihypertensive |
| Dexmedetomidine | High α2 selectivity | Sedation, Anesthesia Adjunct |
| Brimonidine | α2 selective | Glaucoma Treatment |
| Xylometazoline (B1196259) | α-adrenergic | Nasal Decongestant |
| Oxymetazoline (B75379) | α-adrenergic | Nasal Decongestant |
Table 2: Timeline of Imidazoline Research
| Decade | Key Developments |
|---|---|
| 1930s | First use as cationic surfactants in the textile industry. researchgate.net |
| 1950s | Use in fabric softeners. researchgate.net |
| 2006-2012 | Increased focus on patented imidazoline derivatives for neurodegenerative diseases and cancer. nih.gov |
| Present | Growth in the imidazoline derivative inhibitor market for both pharmaceutical and industrial applications. thebusinessresearchcompany.compolarismarketresearch.com |
Mechanistic Insights and Receptor Level Pharmacology
Alpha-Adrenergic Receptor Agonism
The principal mechanism of action for tymazoline (B1221040) is its function as an α-adrenergic agonist. By stimulating these receptors, particularly within the nasal mucosa, it elicits a potent vasoconstrictive response that alleviates nasal congestion. jci.orgwikipedia.org The vascular system of the nasal mucosa consists of resistance vessels (arterioles) and capacitance vessels (venous plexus), which are regulated by alpha-1 and alpha-2 adrenoreceptors. nih.govnih.gov Tymazoline's action on these receptors leads to the constriction of blood vessels, reducing blood flow and swelling. jci.org
Selective Activation of Alpha-1 Adrenergic Receptor Subtypes (e.g., α1A, α1D)
Alpha-1 (α1) adrenergic receptors are G protein-coupled receptors (GPCRs) that are subdivided into three homologous subtypes: α1A, α1B, and α1D. wikipedia.orgwikipedia.org While tymazoline is established as an α1-receptor agonist, detailed public research characterizing its specific binding affinities and selective activation profile for the α1A and α1D subtypes is not extensively documented.
However, the known physiological roles of these subtypes provide context for its vasoconstrictive effects. The α1A-adrenergic receptor is involved in mediating smooth muscle contraction. wikipedia.org The α1D-adrenergic receptor subtype, in particular, has been shown to directly participate in the sympathetic regulation of systemic blood pressure by mediating vasoconstriction. jci.orgnih.gov Studies using knockout mice have demonstrated that the α1D-AR is crucial for the contractile response of vascular tissues like the aorta to α1-agonists. jci.org
Cellular and Molecular Events Post-Receptor Activation
Activation of α1-adrenergic receptors initiates a well-defined intracellular signaling cascade. As Gq protein-coupled receptors, their stimulation by an agonist like tymazoline leads to the activation of phospholipase C (PLC). wikipedia.orgnih.gov
PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm. wikipedia.org This elevation in intracellular Ca2+ is a critical event leading to the contraction of smooth muscle cells within the vasculature. nih.govyoutube.com
Table 1: Key Molecular Events Following Alpha-1 Adrenergic Receptor Activation
| Step | Event | Consequence |
| 1 | Agonist (Tymazoline) binds to α1-adrenergic receptor. | Receptor conformational change. |
| 2 | Gq protein is activated. | Activation of Phospholipase C (PLC). |
| 3 | PLC hydrolyzes PIP2. | Production of IP3 and DAG. |
| 4 | IP3 binds to receptors on the endoplasmic reticulum. | Release of intracellular Ca2+ stores. |
| 5 | Intracellular Ca2+ concentration increases. | Activation of calcium-dependent protein kinases. |
| 6 | Myosin light-chain kinase is activated. | Smooth muscle contraction. |
Physiological Consequences of Vasoconstriction in Target Tissues
The primary physiological consequence of tymazoline-induced alpha-1 adrenergic agonism in the nasal passages is local vasoconstriction. jci.org This narrowing of the blood vessels, including both arterioles and large venous sinusoids, has two main effects:
Reduced Blood Flow and Swelling: Vasoconstriction decreases the volume of blood flowing through the nasal mucosa, which directly reduces the swelling (edema) of the tissue. jci.orgnih.gov This leads to an increase in the diameter of the airway lumen, relieving the sensation of congestion.
Decreased Fluid Exudation: The constriction of postcapillary venules reduces the leakage of fluid from the blood vessels into the surrounding tissue, which can help decrease rhinorrhea (runny nose). nih.gov
This targeted vasoconstriction provides rapid relief from nasal congestion associated with conditions like the common cold and allergic rhinitis. jci.org
Antihistaminic Properties and Histamine (B1213489) H1 Receptor Interaction
Beyond its primary adrenergic activity, preclinical research indicates that tymazoline possesses antihistaminic properties, which may contribute to its therapeutic utility in allergic conditions. wikipedia.org This activity is attributed to its interaction with the histamine H1 receptor.
Molecular Docking and Binding Affinity Studies with Histamine H1 Receptor (3RZE)
Computational studies have been conducted to investigate the interaction between tymazoline and the histamine H1 receptor. In one in-silico study that screened a library of 4,000 small molecules, tymazoline was identified as having the highest binding affinity for the H1 receptor (PDB ID: 3RZE). wikipedia.org Molecular docking analyses are crucial for predicting the binding conformation and strength of a ligand within the active site of a target receptor.
The study reported strong binding and interaction energies for tymazoline with the 3RZE receptor, suggesting it is a promising candidate for further investigation as an anti-allergic agent. wikipedia.org
Table 2: Reported Binding and Interaction Energies of Tymazoline with Histamine H1 Receptor (3RZE)
| Parameter | Value (kcal/mol) |
| CDOCKER Binding Energy | -66.2616 |
| CDOCKER Interaction Energy | -12.1047 |
| Data from Akram et al., Future Journal of Pharmaceutical Sciences. wikipedia.org |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
To further explore the stability of the tymazoline-H1 receptor interaction, molecular dynamics (MD) simulations have been performed. wikipedia.orgwikipedia.org MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to validate the findings from static molecular docking.
These simulations have corroborated the potential of tymazoline as an anti-allergic compound by demonstrating a stable and well-defined contact between the tymazoline molecule and the H1 receptor. wikipedia.org This stability is indicative of a durable interaction at the molecular level, which is a prerequisite for sustained pharmacological activity. wikipedia.org
Impact on Allergic Response Pathways
Tymazoline hydrochloride exerts a significant influence on allergic response pathways, primarily through its interaction with adrenergic receptors in the nasal mucosa. patsnap.compatsnap.com In conditions such as allergic rhinitis, the release of histamine and other inflammatory mediators leads to vasodilation and increased vascular permeability, resulting in nasal congestion, swelling, and excessive secretions. patsnap.comdrugbank.com Tymazoline's therapeutic action in this context is linked to its ability to counteract these effects.
The compound acts as an agonist at alpha-adrenergic receptors located on the smooth muscle of blood vessels within the nasal passages. patsnap.comdrugbank.comnih.gov This activation leads to vasoconstriction, a narrowing of the blood vessels, which directly reduces blood flow to the nasal tissues. patsnap.compatsnap.com The diminished blood flow alleviates the swelling (edema) of the nasal mucosa and decreases the production of nasal secretions. drugbank.com By reducing local inflammation and swelling, tymazoline effectively mitigates the primary symptoms of nasal allergic reactions. drugbank.comwikipedia.org While its primary mechanism is vasoconstriction via alpha-adrenergic stimulation, tymazoline is also described as having antihistaminic properties, which contributes to its effectiveness in managing allergic inflammation of the nasopharynx. drugbank.comnih.gov
Sympathomimetic Actions and Catecholamine Mimicry
Tymazoline hydrochloride is classified as a sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system, namely catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). patsnap.comwikipedia.org The sympathetic nervous system is responsible for the "fight or flight" response, which includes physiological changes such as vasoconstriction in certain vascular beds. patsnap.com
Structurally, tymazoline is similar to these natural catecholamines, which allows it to bind to and activate the same receptors—specifically, alpha-adrenergic receptors. patsnap.com When administered, tymazoline predominantly targets alpha-1 adrenergic receptors in the smooth muscle lining of blood vessels. patsnap.com Activation of these receptors initiates an intracellular signaling cascade that results in smooth muscle contraction and subsequent vasoconstriction. patsnap.com This action is a direct mimicry of the physiological effect of norepinephrine on vascular tone. By producing localized vasoconstriction in the nasal mucosa, tymazoline provides rapid relief from congestion, an effect that is characteristic of sympathomimetic drugs. patsnap.compatsnap.com This targeted action allows for localized effects with minimal systemic absorption when administered topically. patsnap.com
Comparative Receptor Pharmacology Across Imidazoline (B1206853) Derivatives
Tymazoline belongs to the imidazoline class of compounds, which includes several other agents used primarily as nasal decongestants or antihypertensives. These derivatives share a core imidazoline structure but exhibit varied affinities and selectivities for different adrenergic and imidazoline receptors, leading to distinct pharmacological profiles.
Imidazoline derivatives generally act as agonists at α-adrenergic receptors, but their selectivity for subtypes (α1 vs. α2) can differ. wikipedia.orgresearchgate.net Furthermore, many of these compounds also bind to specific imidazoline receptors (I₁, I₂, I₃), which are distinct from adrenergic receptors and are involved in different physiological processes, such as blood pressure regulation and insulin (B600854) secretion. wikipedia.orgnih.gov
Tymazoline : Primarily acts on alpha-adrenergic receptors to cause vasoconstriction. drugbank.comnih.gov It is also noted to have antihistaminic properties. drugbank.com
Oxymetazoline (B75379) and Xylometazoline (B1196259) : These are widely used nasal decongestants that are agonists at both α1 and α2 adrenergic receptors. wikipedia.orgwikipedia.org Their vasoconstrictive effects are potent and long-lasting. wikipedia.org Studies have shown that xylometazoline binds to α1 and α2 receptors, while oxymetazoline also demonstrates significant affinity for α2A receptors. wikipedia.orgwikipedia.org
Tramazoline (B1683216) : Another imidazoline derivative used as a nasal decongestant, tramazoline is a selective α1-adrenergic receptor agonist. medkoo.comwikipedia.org In vitro studies indicate it has a high affinity for α1A and α1D receptors with minimal activity at β-adrenergic receptors. medkoo.com
Clonidine (B47849) : While also an imidazoline derivative, clonidine is primarily used as an antihypertensive medication. It acts centrally as an α2-adrenergic agonist, but it also binds to I₁-imidazoline receptors, which contributes significantly to its blood pressure-lowering effect. nih.gov Compared to agents like moxonidine (B1115) and rilmenidine (B1679337) which show high selectivity for I₁ receptors over α2 receptors, clonidine has a much lower selectivity ratio. nih.gov
Tizanidine : This compound, used as a muscle relaxant, shows a significantly higher affinity for imidazoline receptors compared to α2-adrenoceptors. nih.govresearchgate.net One study found its binding affinity for imidazoline receptors to be approximately 20 times higher than for α2-adrenoceptors, demonstrating clear differentiation within the class. nih.gov
The following table provides a comparative overview of the receptor pharmacology of selected imidazoline derivatives.
| Compound | Primary Receptor Target(s) | Primary Clinical Use | Key Pharmacological Characteristics |
| Tymazoline | α-adrenergic receptors | Nasal Decongestant | Causes vasoconstriction; also possesses antihistaminic properties. drugbank.comnih.gov |
| Oxymetazoline | α₁ and α₂-adrenergic receptors | Nasal Decongestant | Potent and long-acting vasoconstrictor. wikipedia.org |
| Xylometazoline | α₁ and α₂-adrenergic receptors | Nasal Decongestant | Acts as a direct α-adrenergic agonist to produce vasoconstriction. researchgate.netwikipedia.org |
| Tramazoline | α₁-adrenergic receptors | Nasal Decongestant | Selective α₁ agonist, leading to vasoconstriction of nasal blood vessels. medkoo.comwikipedia.org |
| Clonidine | α₂-adrenergic and I₁-imidazoline receptors | Antihypertensive | Acts centrally to lower blood pressure; low selectivity for I₁ vs. α₂ receptors. nih.gov |
| Tizanidine | Imidazoline receptors and α₂-adrenergic receptors | Muscle Relaxant | Shows significantly higher affinity for imidazoline receptors than for α₂-adrenoceptors. nih.govresearchgate.net |
Structure Activity Relationship Sar Investigations
Role of the Imidazoline (B1206853) Ring System in Pharmacological Activity
The 4,5-dihydro-1H-imidazole, commonly known as the imidazoline ring, is the foundational pharmacophore of tymazoline (B1221040) and is essential for its primary pharmacological activity. This heterocyclic system is a common feature in a large class of α-adrenergic agonists. The imidazoline ring is believed to mimic the conformation of the ethylamine (B1201723) side chain of norepinephrine (B1679862), the endogenous ligand for adrenergic receptors.
Key aspects of the imidazoline ring's role include:
Basic Center: The nitrogen atoms within the imidazoline ring provide a basic center that is protonated at physiological pH. This positive charge is crucial for forming an ionic bond with a conserved aspartate residue (Asp113 in α2-receptors) in the third transmembrane domain of α-adrenergic receptors, anchoring the ligand in the binding pocket.
Three-Point Binding Model: The ring system allows for a specific three-point attachment to the receptor, which typically involves the cationic head, an aromatic ring, and a hydroxyl group for phenethylamines. For imidazolines like tymazoline, the protonated ring, the substituted phenyl ring, and interactions via the bridge between them fulfill the necessary binding requirements.
Receptor Subtype Affinity: The imidazoline moiety itself is a key determinant for affinity not only to α-adrenergic receptors but also to a distinct class of imidazoline receptors (I-receptors). nih.gov While tymazoline's primary application relates to its α-adrenergic effects, its imidazoline core suggests a potential for interaction with I-receptors as well.
Alterations to this ring system, such as ring opening, expansion, or substitution that significantly alters its basicity, generally lead to a dramatic loss of agonist activity at α-adrenergic receptors.
Influence of Chemical Substituents on Receptor Affinity and Selectivity
The Bridge Moiety: Tymazoline possesses an oxymethyl (-O-CH2-) bridge linking the imidazoline ring to the substituted phenyl ring. Studies on related α-adrenergic imidazolines have demonstrated that a single atom bridge (carbon or nitrogen) optimally separates the two ring systems for potent α-adrenergic activity. nih.gov Extending this bridge or deleting it significantly lowers receptor affinity and agonist efficacy. nih.gov The oxygen atom in this linker, as seen in tymazoline and related compounds like cirazoline (B1222771), is considered essential for high α1-agonist activity. nih.gov
Phenyl Ring Substituents: The substitution pattern on the phenyl ring is a major determinant of receptor affinity and selectivity.
Isopropyl Group (at position 2): Large, bulky lipophilic groups at the ortho position of the phenyl ring are a common feature of many α-adrenergic agonists. This isopropyl group is thought to enhance affinity by engaging in van der Waals or hydrophobic interactions within a specific pocket of the adrenergic receptor. In related compounds, substitutions at this position have been shown to be critical for activity.
Methyl Group (at position 5): The meta-position methyl group further contributes to the lipophilicity of the molecule, which can influence receptor binding and pharmacokinetic properties. The precise contribution of this specific substitution to selectivity between α1 and α2 subtypes is not extensively documented for tymazoline itself, but in analogues of other imidazolines, substitutions on the phenyl ring can dramatically alter the balance between α1-agonist, α2-agonist, and even α2-antagonist activity. nih.gov
SAR studies on cirazoline analogues, which also feature a phenoxy-imidazoline structure, showed that replacing a cyclopropyl (B3062369) ring with an isopropoxy group (structurally related to tymazoline's isopropyl group) resulted in a molecule that was 20-fold more selective for α1-adrenergic receptors over imidazoline receptors. nih.gov This highlights the profound impact that phenyl ring substituents have on receptor selectivity.
Computational Approaches in SAR Analysis
Computational chemistry provides powerful tools to predict and rationalize the SAR of compounds like tymazoline, guiding the design of new molecules and reducing the need for extensive synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity.
While a specific, publicly available QSAR model developed exclusively for tymazoline and its close analogues as α-adrenergic agonists is not prominent in the literature, QSAR studies are a standard approach in the development of such agents. For a series of imidazoline derivatives, a QSAR model would typically involve:
Data Set: A collection of tymazoline analogues with experimentally measured affinities for α1 and/or α2-adrenergic receptors.
Descriptor Calculation: For each molecule, hundreds of molecular descriptors would be calculated, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (LogP), and topological indices.
Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation linking a subset of these descriptors to the observed biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
Such models can predict the activity of unsynthesized compounds and provide insights into which properties are most important for receptor binding. For example, a QSAR study on α-adrenergic agonists might reveal that high lipophilicity in a specific region of the molecule and a particular electronic charge on the imidazoline ring are critical for high affinity. Tymazoline has been included in datasets for broader computational studies, such as virtual screening for ligands of the α7 nicotinic acetylcholine (B1216132) receptor, which utilized QSAR as part of its methodology. patsnap.com
Chemoinformatics involves the use of computational methods to analyze chemical information. For a compound like tymazoline, this includes predicting its "druglikeness" and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These predictions are vital in early-stage drug development to identify potential liabilities.
A chemoinformatic analysis of tymazoline has indicated that it adheres to established drug-likeness criteria, such as Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.net In silico ADMET predictions provide further insights into its pharmacokinetic properties.
Predicted ADMET Properties of Tymazoline
| Property | Predicted Outcome | Implication |
|---|---|---|
| A bsorption | High Human Intestinal Absorption (HIA) | Likely to be well-absorbed from the gastrointestinal tract. |
| D istribution | Very Low Blood-Brain Barrier (BBB) Penetration | The drug is predicted to have minimal central nervous system effects. |
| D istribution | High Plasma Protein Binding (PPB) | A high fraction of the drug in the blood is expected to be bound to proteins like albumin, affecting its free concentration. |
| M etabolism | CYP2D6 Inhibitor | Potential to inhibit the cytochrome P450 2D6 enzyme, which could lead to drug-drug interactions. |
| E xcretion | (Not specified) | - |
| T oxicity | Potential for Hepatotoxicity | The model predicts a risk of liver toxicity. |
| T oxicity | Non-mutagenic (AMES test) | Predicted to be non-mutagenic. |
This table is generated based on data from computational ADMET prediction tools.
These predictions help to flag potential issues, such as hepatotoxicity and drug-drug interactions via CYP2D6 inhibition, that would need careful monitoring in further development. researchgate.net
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov This approach can be applied to tymazoline to generate novel analogues.
Potential bioisosteric replacement strategies for tymazoline include:
Ether Linkage Replacement: The oxymethyl bridge (-O-CH2-) is critical for activity but could be a site of metabolic attack. It could be replaced with bioisosteres such as a thioether (-S-CH2-), an amino group (-NH-CH2-), or other stable linkers to alter metabolic stability and binding interactions.
Imidazoline Ring Analogues: While the core imidazoline is crucial, it can sometimes be replaced with other five-membered heterocyclic rings like oxazoline (B21484) or thiazoline (B8809763) to fine-tune basicity and receptor selectivity.
Phenyl Ring Substituent Modification: The isopropyl and methyl groups on the phenyl ring could be replaced with other bioisosteric groups. For example, the isopropyl group could be swapped for a cyclopropyl or tert-butyl group to probe the steric requirements of the receptor's hydrophobic pocket. The methyl group could be replaced with a chlorine atom or a trifluoromethyl group to alter electronic properties and metabolic stability.
One study specifically employed bioisosteric substitution techniques on tymazoline to enhance its ADMET characteristics in the context of its activity at the histamine (B1213489) H1 receptor. researchgate.net This demonstrates the practical application of this strategy to modify the compound's properties.
Conformational Flexibility and Ligand-Binding Site Interactions
The ability of tymazoline to bind to its receptor is not only dependent on its static structure but also on its conformational flexibility and the specific non-covalent interactions it forms within the receptor's binding site. Molecular docking and molecular dynamics (MD) simulations are computational tools used to model these phenomena.
While the primary therapeutic action of tymazoline as a decongestant is through its agonist activity at α1-adrenergic receptors, detailed binding studies have been published for its interaction with the histamine H1 receptor (PDB ID: 3RZE). researchgate.net These studies provide a model for the types of interactions tymazoline can form. Molecular dynamics simulations showed that tymazoline forms a stable and well-defined contact with the H1 receptor. researchgate.net
Based on docking studies of other imidazoline agonists with α-adrenergic receptors, the key interactions for tymazoline at its primary target can be inferred:
Ionic Bonding: As mentioned, the protonated imidazoline ring is expected to form a strong ionic bond with a conserved aspartic acid residue (D113) in the receptor.
Hydrogen Bonding: The nitrogen atoms of the imidazoline ring can act as hydrogen bond donors, potentially interacting with serine or threonine residues in the binding pocket.
Aromatic/Hydrophobic Interactions: The substituted phenyl ring is crucial for affinity. It likely engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine or tyrosine within the receptor. mdpi.com The isopropyl and methyl substituents would further enhance these hydrophobic interactions in a specific sub-pocket. In docking studies of other α2A-AR agonists, interactions with residues like Y394 and V114 have been shown to be important. mdpi.com
The conformational flexibility of the bond between the oxymethyl bridge and the phenyl ring allows the molecule to adopt the optimal orientation within the binding site to maximize these favorable interactions, leading to receptor activation.
Preclinical Research and Non Clinical Safety Evaluation
In Vitro Pharmacological Characterization
Preclinical evaluation of Tymazoline (B1221040) hydrochloride involves in vitro models that replicate the nasal mucosa to assess its direct effects on cellular function and physiology. Tymazoline hydrochloride is a sympathomimetic agent that functions as an α-adrenergic agonist. patsnap.com Its primary mechanism is the stimulation of alpha-adrenergic receptors within the nasal mucosa, leading to vasoconstriction of blood vessels. patsnap.compatsnap.com This action reduces blood flow, which in turn diminishes swelling and alleviates nasal congestion. patsnap.compatsnap.com
To study these effects at a cellular level, researchers utilize various in vitro systems. These models are crucial for observing specific interactions with nasal epithelial cells, which form the primary barrier for intranasally delivered drugs. nih.gov Advanced models, such as the MucilAir™ in vitro model, are employed to examine the influence of compounds on ciliary function by measuring ciliary beat frequency (CBF). nih.gov Other studies may use primary cells from porcine nasal mucosa to create a tight epithelial barrier, which is then used to analyze barrier function through metrics like transepithelial electrical resistance (TEER). nih.gov Such models allow for the detailed characterization of how a substance like Tymazoline hydrochloride interacts with the nasal epithelium and its potential to impact mucosal integrity and the natural clearance mechanisms of the nasal passages. nih.gov
| In Vitro Model Type | Key Parameters Measured | Purpose of Assessment |
|---|---|---|
| Primary Nasal Epithelial Cell Cultures (e.g., porcine) | Transepithelial Electrical Resistance (TEER), Tight Junction Formation | To evaluate the compound's effect on nasal mucosal barrier integrity. nih.gov |
| Reconstituted Human Airway Epithelia (e.g., MucilAir™) | Ciliary Beat Frequency (CBF), Cytotoxicity, Histology | To assess the impact on mucociliary clearance and potential for local irritation or cell damage. nih.gov |
| Permanent Nasal Cell Lines (e.g., RPMI 2650) | Cellular Monolayer Formation, Mucus Production | To provide a standardized model for studying basic cellular responses and transport mechanisms. nih.gov |
The therapeutic effect of Tymazoline hydrochloride is initiated by its interaction with specific cell surface receptors, triggering a cascade of intracellular events. As an alpha-adrenergic agonist, it predominantly targets alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal passages. patsnap.compatsnap.com These receptors are G protein-coupled receptors (GPCRs). patsnap.com
The activation of these alpha-1 receptors initiates a well-defined signaling pathway. patsnap.com Upon binding of Tymazoline, the associated G protein is activated, which in turn stimulates downstream effector enzymes. This process leads to an increase in intracellular calcium levels. patsnap.com The rise in cytoplasmic calcium is a critical step for the contraction of smooth muscle cells surrounding the arterioles in the nasal mucosa. patsnap.com This muscular contraction results in vasoconstriction, the narrowing of the blood vessels, which is the ultimate mechanism for its decongestant effect. patsnap.compatsnap.com
| Step | Component | Action/Effect |
|---|---|---|
| 1. Receptor Binding | Tymazoline hydrochloride | Binds to and activates alpha-1 adrenergic receptors on nasal vascular smooth muscle cells. patsnap.com |
| 2. Receptor Activation | Alpha-1 Adrenergic Receptor (GPCR) | Undergoes a conformational change, activating an associated G protein. patsnap.com |
| 3. Signal Transduction | G protein / Effector Enzymes | Initiates a cascade of intracellular events. patsnap.com |
| 4. Second Messenger Release | Intracellular Calcium (Ca2+) | Levels of cytoplasmic calcium increase significantly. patsnap.com |
| 5. Physiological Response | Smooth Muscle Cells | Increased calcium triggers smooth muscle contraction, leading to vasoconstriction. patsnap.com |
In Vivo Efficacy Studies in Animal Models
To evaluate the efficacy of Tymazoline hydrochloride in a living system, researchers utilize animal models that mimic human nasal congestion and allergic rhinitis. frontiersin.orgresearchgate.net Allergic rhinitis is characterized by symptoms including sneezing, nasal itching, and congestion. frontiersin.org Suitable animal models are essential for delineating the pathophysiological reactions and for testing the efficacy of new therapeutic agents before human trials. researchgate.net
Commonly used species in these studies include dogs, guinea pigs, mice, and rats. frontiersin.orgresearchgate.net A well-established model involves the ragweed-sensitized dog, where nasal challenge with ragweed extract or histamine (B1213489) induces measurable nasal obstruction. researchgate.netnih.gov Efficacy is quantified by measuring changes in nasal airway resistance (RNA) and the volume of nasal airways (VNA). nih.gov An effective decongestant would be expected to reverse the allergen-induced increase in RNA and decrease in VNA. nih.gov Rodent models, such as those using ovalbumin to induce an allergic response in rats, are also widely employed to study the inflammatory responses and efficacy of potential treatments. frontiersin.org
| Animal Model | Inducing Agent | Key Efficacy Endpoints | Relevance |
|---|---|---|---|
| Canine Model | Histamine, Ragweed Allergen | Nasal Airway Resistance (RNA), Nasal Airway Volume (VNA) | Simulates mediator-induced and allergen-induced nasal congestion with physiological responses similar to humans. researchgate.netnih.gov |
| Rodent Models (Rats, Guinea Pigs) | Ovalbumin | Nasal inflammation markers, Th1/Th2 cell balance | Cost-effective models for studying the underlying inflammatory mechanisms of allergic rhinitis. frontiersin.org |
| Rabbit Model | Xylometazoline (B1196259) (as a comparative decongestant) | Histologic changes (edema, congestion, inflammation) | Used to study the histological consequences of long-term decongestant administration. nih.gov |
While Tymazoline hydrochloride's primary application is for nasal decongestion, preclinical studies also assess its potential effects on the broader respiratory system, including airway resistance and mucus production. Animal models are used to investigate whether the compound has any unintended consequences on the lower airways. nih.gov For instance, studies in piglets have used cholinergic agonists like bethanechol, atomized directly into the airways, to acutely increase airway resistance. nih.govbiorxiv.org
Similarly, mucus secretion, which is regulated by the cholinergic nervous system, is another important parameter. nih.gov Abnormal airway mucus is a feature of several airway diseases. nih.gov In vivo studies in pigs can assess how a cholinergic challenge modifies mucus properties and secretion. nih.govbiorxiv.org The evaluation of a compound like Tymazoline in such models would help determine its comprehensive respiratory safety profile, ensuring that its vasoconstrictive action in the nose does not adversely affect airway mechanics or mucus clearance in the trachea and bronchial tree.
A critical component of non-clinical safety evaluation is the assessment of systemic effects following local administration. Since Tymazoline hydrochloride is an adrenergic agonist, any systemic absorption from the nasal mucosa could potentially lead to cardiovascular effects. patsnap.com Therefore, animal models of hypertension are employed to investigate the compound's impact on blood pressure and cardiovascular function. nih.gov
The Spontaneously Hypertensive Rat (SHR) is a widely used model that mimics essential hypertension in humans. nih.govnih.gov In these in vivo studies, key hemodynamic parameters are measured, including mean blood pressure (MBP), heart rate, and cardiac contractility. nih.gov Studies on related imidazoline (B1206853) compounds have shown that they can act on central imidazoline receptors to modulate blood pressure. nih.gov By administering Tymazoline hydrochloride in these models, researchers can quantify any potential changes in blood pressure or cardiac function, thereby assessing the cardiovascular risk associated with systemic exposure. nih.gov
| Animal Model | Parameter Measured | Relevance of Investigation |
|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Mean Blood Pressure (MBP) | To assess the potential for the drug to cause or exacerbate hypertension. nih.govnih.gov |
| Anesthetized Normotensive Rats | Heart Rate, Cardiac Contractility (dP/dt) | To evaluate direct effects on cardiac function, such as changes in heart rate or the force of contraction. nih.gov |
| Various catheterized animal models | Peripheral Blood Flow / Total Peripheral Resistance | To determine if the drug causes systemic vasoconstriction or vasodilation, affecting overall blood pressure. nih.gov |
Studies on Obstructive Sleep Apnea (OSA) Pathophysiology
The rationale for investigating nasal decongestants in the pathophysiology of Obstructive Sleep Apnea (OSA) stems from the correlation between nasal obstruction and the severity of the condition. Increased nasal resistance can lead to more negative inspiratory pressures, which may contribute to the collapse of the pharyngeal airway. While direct preclinical or clinical studies focusing specifically on tymazoline hydrochloride for OSA are not prominent in the available literature, research on other α-adrenergic agonists, a class to which tymazoline belongs, provides insight into the potential mechanisms and effects.
A key study investigated the effects of a combination therapy of tramazoline (B1683216) (another imidazoline derivative) and dexamethasone (B1670325) on patients with OSA who had normal nasal resistance during wakefulness. nih.gov The study, a randomized crossover trial involving 21 patients, found that the treatment was associated with a significant decrease in oral/oro-nasal breathing and a corresponding increase in nasal breathing during sleep. nih.govresearchgate.net This shift in breathing route was inversely related to the apnoea/hypopnoea index (AHI), which saw a modest mean decrease of 21%. nih.gov These findings suggest that pharmacologically preventing potential nasal obstruction during sleep can positively impact breathing patterns and modestly improve OSA severity. nih.govmdpi.com
Another study focusing on the nasal decongestant oxymetazoline (B75379) also demonstrated improvements in AHI, particularly in the supine position, and better oxygen saturation levels during sleep in OSA patients with chronic nasal obstruction. nih.gov These studies collectively suggest that the therapeutic principle of enhancing nasal patency via α-adrenergic agonists could be a component in managing OSA, although specific research on tymazoline hydrochloride is required to confirm its individual efficacy and role.
Table 1: Summary of a Key Study on a Related α-Adrenergic Agonist in OSA
| Parameter | Intervention | Key Findings | Reference |
|---|---|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, crossover trial | - | nih.gov |
| Participants | 21 OSA patients with normal nasal resistance at wakefulness | - | nih.gov |
| Treatment | Nasal Tramazoline with Dexamethasone | - | nih.gov |
| Primary Outcomes | Apnoea/Hypopnoea Index (AHI) & Breathing Route | Mean AHI decreased by 21%. | nih.gov |
| A significant increase in nasal breathing epochs was observed. | nih.govresearchgate.net |
Toxicological Assessments
The toxicological profile of a pharmaceutical compound is essential for its safety evaluation. For tymazoline hydrochloride, assessments cover local tolerance at the site of application and potential systemic effects.
Local Tissue Tolerance Studies
As a topically administered nasal decongestant, the local tolerance of tymazoline hydrochloride is a critical aspect of its preclinical safety profile. patsnap.com Observations from its use indicate that local reactions can occur at the site of application. These reactions are generally characterized by nasal irritation, a sensation of dryness in the nasal passages, or a burning feeling. patsnap.com These findings are typical for topically applied α-adrenergic agonists and are important considerations in evaluating the compound's local tissue effects.
Systemic Toxicity Profiles
Although administered locally, tymazoline hydrochloride can be absorbed systemically and elicit effects distant from the application site. Its mechanism of action as an α-adrenergic agonist, which causes vasoconstriction in the nasal mucosa, can also lead to systemic reactions if significant absorption occurs. patsnap.com The systemic toxicity profile includes potential cardiovascular effects such as hypertension, palpitations, and tachycardia. patsnap.com Furthermore, drug-drug interactions can potentiate systemic toxicity; for instance, the concurrent use of tymazoline hydrochloride with monoamine oxidase inhibitors (MAOIs) can lead to severe hypertensive reactions. patsnap.com
Table 2: Potential Systemic Toxicities of Tymazoline Hydrochloride
| System | Potential Toxic Effect | Mechanism/Note | Reference |
|---|---|---|---|
| Cardiovascular | Hypertension | Systemic α-adrenergic stimulation leading to vasoconstriction. | patsnap.com |
| Cardiovascular | Palpitations | Adrenergic stimulation of the heart. | patsnap.com |
| Cardiovascular | Tachycardia | Increased heart rate due to adrenergic effects. | patsnap.com |
Genotoxicity Evaluations (e.g., Ames Assay, Chromosomal Aberration, Micronucleus Assay)
Genotoxicity testing is a crucial component of non-clinical safety assessment, designed to detect compounds that can induce genetic damage. A standard battery of tests is typically employed.
Ames Assay: The bacterial reverse mutation assay, commonly known as the Ames test, is used to identify substances that can cause gene mutations. nih.govnelsonlabs.com It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have a pre-existing mutation, rendering them unable to synthesize an essential amino acid. The test evaluates a compound's ability to cause a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium. nelsonlabs.com
Chromosomal Aberration Assay: This in vitro test assesses the potential of a compound to induce structural damage to chromosomes in mammalian cells, such as Chinese Hamster Ovary (CHO) cells. nelsonlabs.com It identifies agents that are clastogenic, meaning they can cause breaks, deletions, or rearrangements in chromosomes.
Micronucleus Assay: The in vivo or in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, secondary nuclei that form in dividing cells when a chromosome fragment or a whole chromosome is not incorporated into the daughter nuclei during mitosis. This test can identify both clastogenic and aneugenic (causing abnormal chromosome number) agents.
Specific genotoxicity data from these standard assays for tymazoline hydrochloride are not available in the reviewed scientific literature.
Carcinogenesis Studies
Carcinogenicity studies are long-term assessments, typically conducted in rodent models, to evaluate the potential of a substance to cause cancer over a lifetime of exposure. researchgate.net These studies are generally required for pharmaceuticals intended for chronic or frequent intermittent use. researchgate.net The results of genotoxicity assays can inform the potential for carcinogenic activity, as substances that are mutagenic are often also carcinogenic. researchgate.net
There are no specific long-term carcinogenesis bioassay data available for tymazoline hydrochloride in the public domain.
Reproductive and Developmental Toxicity Assessments
Reproductive and developmental toxicity studies are designed to identify any adverse effects of a substance on sexual function, fertility, and development of the offspring. nih.govfda.gov These assessments cover the entire reproductive cycle, including:
Male and Female Fertility: Evaluating effects on gamete production, mating behavior, and conception. fda.gov
Embryo-Fetal Development: Assessing adverse outcomes such as mortality, structural abnormalities (teratogenicity), altered growth, and functional deficits following in-utero exposure. fda.govepa.gov
Pre- and Postnatal Development: Examining effects on the offspring from conception through to sexual maturity, including viability, growth, and functional development. nih.gov
Specific studies evaluating the reproductive and developmental toxicity of tymazoline hydrochloride have not been identified in the searched literature. General precautions often advise consultation with a healthcare provider for use during pregnancy and breastfeeding, reflecting the absence of comprehensive safety data in these populations. patsnap.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Tymazoline hydrochloride |
| Tramazoline |
| Dexamethasone |
| Oxymetazoline |
| Methapyrilene |
Comparative Toxicity Analysis with Related Imidazoline Compounds
A comprehensive analysis of the available preclinical safety data for imidazoline derivatives reveals significant variations in acute toxicity among compounds within this class. While specific comparative toxicity data for tymazoline hydrochloride is not extensively detailed in the available literature, an examination of related imidazoline compounds provides a toxicological context for this class of α-adrenergic agonists.
Acute toxicity is commonly assessed by the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population. Studies on various imidazoline derivatives have established these values across different species and routes of administration, highlighting key differences in their toxic potential.
Research findings indicate that the oral LD50 values for the hydrochlorides of several imidazoline compounds, including xylometazoline, naphazoline (B1676943), tetryzoline, indanazoline, and tramazoline, fall within a range of 190 to 1,260 mg/kg in rats researchgate.netpreprints.org. In stark contrast, oxymetazoline hydrochloride has been reported to have a significantly lower oral LD50 in rats, with values cited as low as 0.88 mg/kg researchgate.netpreprints.org. This suggests a toxicity level for oxymetazoline in this species that is orders of magnitude higher than that of its counterparts researchgate.netpreprints.orgmedkoo.comsemanticscholar.org.
Interestingly, the toxicity profile of oxymetazoline shows species-specific variations. For instance, the oral LD50 value for oxymetazoline hydrochloride in female mice is reported to be 22.9 mg/kg, which is substantially higher than that observed in female rats researchgate.netpreprints.org. This highlights the importance of considering species differences in toxicological assessments.
The intravenous administration route generally results in lower LD50 values, indicating higher toxicity. For example, the intravenous LD50 for oxymetazoline hydrochloride in mice is approximately 11.7 mg/kg, which is comparable to the values for xylometazoline hydrochloride (12.5 mg/kg), naphazoline hydrochloride (13.2 mg/kg), and tramazoline hydrochloride (11.6 mg/kg) via the same route of administration in mice semanticscholar.org.
The following tables summarize the reported acute toxicity data for several imidazoline compounds, providing a comparative perspective.
Table 1: Comparative Oral LD50 Values of Imidazoline Derivatives in Rats
| Compound | Oral LD50 (mg/kg) in Rats |
| Oxymetazoline hydrochloride | 0.88 researchgate.netpreprints.org |
| Tramazoline hydrochloride | 190 researchgate.netsemanticscholar.org |
| Xylometazoline hydrochloride | 230 semanticscholar.org |
| Tetryzoline hydrochloride | 785 semanticscholar.orgcaymanchem.com |
| Naphazoline hydrochloride | 1,260 researchgate.netsemanticscholar.org |
Table 2: Comparative Intravenous LD50 Values of Imidazoline Derivatives in Mice
| Compound | Intravenous LD50 (mg/kg) in Mice |
| Tramazoline hydrochloride | 11.6 semanticscholar.org |
| Oxymetazoline hydrochloride | 11.7 semanticscholar.org |
| Xylometazoline hydrochloride | 12.5 semanticscholar.org |
| Naphazoline hydrochloride | 13.2 semanticscholar.org |
| Indanazoline hydrochloride | 22.3 preprints.org |
While these data provide a valuable framework for understanding the relative toxicities of common imidazoline-based nasal decongestants, the absence of specific LD50 values for tymazoline hydrochloride in the reviewed scientific literature necessitates further research to accurately place it within this toxicological spectrum. Preclinical studies focusing directly on the acute, sub-chronic, and chronic toxicity of tymazoline hydrochloride are required for a complete comparative safety assessment. reports-vnmedical.com.uanih.gov
Clinical Research and Efficacy Studies Excluding Dosage Information
Effectiveness in Acute Rhinitis Symptom Alleviation
Tymazoline (B1221040) hydrochloride is indicated for providing rapid relief from nasal congestion associated with conditions like the common cold, sinusitis, and allergic rhinitis patsnap.com. Its mechanism of action involves stimulating α-adrenergic receptors in the nasal mucosa, which leads to vasoconstriction and a subsequent reduction in swelling and congestion patsnap.com.
| Parameter | Tramazoline (B1683216) Hydrochloride with Essential Oils nih.gov |
| Mean Reduction in Nasal Symptom Score | 2.0 ± 0.6 |
| Patients Reporting Improvement | 99.0% |
| Onset of Action ≤ 5 minutes | 92.4% of patients |
| Duration of Effect (4-8 hours) | 52.0% of patients |
Direct comparative clinical trials between tymazoline hydrochloride and other nasal decongestants like xylometazoline (B1196259) or oxymetazoline (B75379) are scarce in recent medical literature. However, comparative studies of other imidazoline (B1206853) derivatives offer a glimpse into the relative efficacy within this class of drugs. A randomized, double-blind, multi-center study comparing oxymetazoline and xylometazoline in 307 patients with acute rhinitis found both to be well-tolerated withpower.com. Another comparative analysis of oxymetazoline and xylometazoline in healthy subjects concluded that both are fast-acting and potent topical decongestants with similar decongestive effects researchgate.netnih.gov. These studies suggest that compounds within the imidazoline class exhibit comparable efficacy in providing relief from nasal congestion.
| Decongestant | Key Findings from Comparative Studies |
| Oxymetazoline | Well-tolerated and effective in acute rhinitis withpower.com. Fast-acting with potent decongestive effects similar to xylometazoline researchgate.netnih.gov. |
| Xylometazoline | Well-tolerated in acute rhinitis withpower.com. Demonstrates rapid and potent decongestive effects comparable to oxymetazoline researchgate.netnih.gov. |
Studies in Pediatric Populations
There is a notable lack of specific clinical research on the efficacy of tymazoline hydrochloride in pediatric populations. While nasal decongestants are used in children, a systematic review of the efficacy of decongestants, antihistamines, and nasal irrigation for acute sinusitis in children found no evidence to determine their efficacy mdpi.com. Another review on nasal decongestants for the common cold also highlighted the absence of evidence on the effectiveness or safety of these medications for children nih.govresearchgate.net. A study comparing tuaminoheptane sulfate (B86663) and acetylcysteine with xylometazoline and sea water in children aged 4 to 16 with acute rhinitis found both treatments to be effective, with a pronounced positive trend in symptom improvement medscape.com. However, this does not directly inform on the use of tymazoline hydrochloride. The lack of specific data underscores the need for further research to establish the efficacy and safety of tymazoline hydrochloride in pediatric patients.
Investigation of Effects on Ocular Redness in Allergic Conjunctivitis
Information from clinical trials specifically investigating the effect of tymazoline hydrochloride on ocular redness in allergic conjunctivitis is not available in the reviewed literature. Ophthalmic decongestants, which are α-adrenergic agonists, are used to reduce eye redness by constricting conjunctival blood vessels nih.gov. These are often available in combination with antihistamines to relieve both redness and itching associated with allergic conjunctivitis ersnet.org. A multicenter, randomized study comparing various topical antiallergic eyedrops showed that a combination of naphazoline (B1676943)/antazoline provided some improvement in symptoms in over 85% of cases, though it had lower tolerability compared to other treatments nih.gov. While this provides a general understanding of the role of ophthalmic decongestants, specific efficacy data for tymazoline hydrochloride in this indication is lacking.
Impact on Obstructive Sleep Apnea (OSA) Parameters
There is no direct clinical research available on the impact of tymazoline hydrochloride on Obstructive Sleep Apnea (OSA) parameters. However, studies on other nasal decongestants have explored their potential role in improving OSA.
Research on related compounds has shown modest effects on the Apnea-Hypopnea Index (AHI). A randomized crossover trial involving 21 patients with OSA found that a one-week treatment with nasal tramazoline and dexamethasone (B1670325) was associated with a mean decrease in AHI of 21% ersnet.orgnih.gov. This improvement was linked to an increase in nasal breathing epochs ersnet.orgnih.gov. The study concluded that while the treatment could modestly improve the AHI, its therapeutic role in OSA severity is rather limited ersnet.org. Another study on the combination of oxymetazoline and fluticasone (B1203827) in patients with mild OSA aimed to evaluate the reduction in AHI withpower.com. These findings suggest that while nasal decongestants can have a positive impact on breathing patterns during sleep, their effect on significantly reducing the AHI in OSA may be limited.
| Treatment | Study Population | Mean AHI at Baseline | Key Findings on AHI |
| Tramazoline with Dexamethasone nih.gov | 21 OSA patients | 31.1 events per hour | Mean decrease of 21% in AHI. |
| Oxymetazoline with Fluticasone withpower.com | Mild OSA patients | Not specified | Study designed to evaluate AHI reduction. |
Changes in Nasal Breathing Epochs
Clinical research has investigated the effects of imidazoline derivative nasal decongestants on respiratory patterns, particularly the transition between nasal and oral/oro-nasal breathing during sleep. One pertinent randomized, placebo-controlled, double-blind, crossover trial focused on the effects of a one-week application of tramazoline hydrochloride, a compound related to tymazoline, in combination with a corticosteroid (dexamethasone) in patients with obstructive sleep apnoea (OSA) who had normal nasal resistance when awake. nih.goversnet.org
The primary findings of this study demonstrated that the therapeutic application was associated with a notable decrease in oral/oro-nasal breathing epochs and a simultaneous increase in nasal breathing epochs. nih.goversnet.org This shift in breathing patterns is significant as it suggests a restoration of the predominance of nasal breathing. nih.goversnet.org
Furthermore, the study established a strong inverse relationship between the change in nasal breathing epochs and the change in the apnoea/hypopnoea index (AHI), a key indicator of OSA severity. The increase in nasal breathing epochs was found to explain a substantial portion of the variance in the decrease of the AHI. ersnet.org Specifically, the treatment was associated with a mean decrease in the AHI of 21%. nih.goversnet.org
These findings underscore the pathophysiological link between nasal breathing and OSA, suggesting that maintaining nasal airway patency can positively influence breathing routes during sleep. ersnet.org
Table 1: Summary of a Randomized Crossover Trial on Breathing Route Patterns
| Parameter | Intervention Group (Tramazoline with Dexamethasone) | Key Finding |
| Breathing Route | Decrease in oral/oro-nasal breathing epochs | Associated with a concomitant increase in nasal breathing epochs. nih.goversnet.org |
| Apnoea/Hypopnoea Index (AHI) | Mean decrease of 21% | The change in nasal breathing epochs was inversely related to the change in AHI. nih.goversnet.org |
| Nasal Resistance | Studied in patients with normal nasal resistance at wakefulness. | The intervention helped restore the preponderance of nasal breathing. nih.goversnet.org |
Phenomenon of Rebound Congestion (Rhinitis Medicamentosa) and its Clinical Management
The prolonged or excessive use of topical nasal decongestants, including imidazoline derivatives like tymazoline hydrochloride, can lead to a condition known as rebound congestion, or rhinitis medicamentosa (RM). nasalspray.comwikipedia.orgfrontiersin.org This condition is characterized by persistent nasal congestion that is paradoxically induced by the extended use of the medication intended to relieve it. nasalspray.comwikipedia.orgmedscape.com RM typically occurs after 5 to 7 days of continuous use of these decongestants. wikipedia.orgjournalajmpcp.com Patients experiencing this phenomenon often respond by increasing the frequency and dose of the nasal spray, which unfortunately exacerbates the condition and can create a cycle of dependency. frontiersin.org
The underlying pathophysiology of rhinitis medicamentosa is not entirely understood. frontiersin.orgmedscape.com One proposed mechanism for imidazoline decongestants, which act as α-agonists, is that their prolonged use leads to a decrease in the sensitivity of the α-adrenergic receptors in the nasal mucosa. journalajmpcp.compatsnap.com This can result in reduced vasoconstriction, leading to persistent swelling of the nasal mucous membrane and tachyphylaxis (a rapid decrease in response to a drug after repeated doses). journalajmpcp.com Histopathological changes associated with RM may include epithelial destruction, edema, and fibrosis. journalajmpcp.com
Clinical Management of Rhinitis Medicamentosa
The cornerstone of managing rhinitis medicamentosa is the complete withdrawal of the offending topical nasal decongestant. wikipedia.org This can be approached in two primary ways:
Abrupt Cessation ("Cold Turkey"): This is often considered the most direct method to remove the cause of the condition. However, the period of intense nasal congestion before symptoms begin to resolve can be very uncomfortable for the patient. wikipedia.org
Gradual Weaning: A tapering approach may be more tolerable for some individuals. This can involve discontinuing the spray in one nostril at a time for a week, allowing one side to recover before stopping use in the other. wikipedia.org
To manage the symptoms of congestion during the withdrawal period, several adjunctive treatments may be employed under medical supervision:
Saline Nasal Sprays: Over-the-counter saline sprays can help to keep the nasal passages moist and assist in clearing congestion without the risk of causing RM. wikipedia.org
Corticosteroid Nasal Sprays: These can be effective in treating the underlying inflammation and managing symptoms of congestion and a runny nose. wikipedia.org
Oral Medications: In some cases, oral decongestants or antihistamines may be considered to provide temporary relief. wikipedia.org
Surgical Intervention: For severe cases where prolonged use has led to permanent turbinate hypertrophy, surgical intervention may be necessary to improve nasal breathing. wikipedia.org
Patient education is a critical component of both prevention and treatment. Patients should be counseled on the risks of using topical decongestants for longer than the recommended period of 3 to 5 days and the importance of addressing the underlying cause of their initial nasal congestion. medscape.com
Table 2: Clinical Management Strategies for Rhinitis Medicamentosa
| Management Strategy | Description | Key Considerations |
| Withdrawal of Medication | Abrupt cessation or gradual weaning of the topical decongestant. wikipedia.org | "Cold turkey" is direct but can cause significant discomfort. Weaning may be more tolerable. wikipedia.org |
| Symptomatic Relief | Use of saline nasal sprays to moisturize and clear passages. wikipedia.org | Does not contain a decongestant and can be used freely. wikipedia.org |
| Pharmacotherapy | Introduction of corticosteroid nasal sprays under physician guidance. wikipedia.org | Helps manage inflammation and congestion during the withdrawal phase. wikipedia.org |
| Surgical Options | Considered in severe cases with permanent turbinate hypertrophy. wikipedia.org | Reserved for when conservative treatments are insufficient. wikipedia.org |
Drug Drug Interactions and Pharmacodynamic Modulations
Interaction with Monoamine Oxidase Inhibitors (MAOIs)
The concurrent use of tymazoline (B1221040) hydrochloride with Monoamine Oxidase Inhibitors (MAOIs) is a significant concern due to the risk of severe hypertensive reactions. patsnap.com MAOIs, a class of drugs historically used for depression, function by inhibiting the monoamine oxidase enzyme system. nih.govmedicinenet.comnih.gov This enzyme is crucial for the metabolic degradation of catecholamines like norepinephrine (B1679862) and other sympathomimetic amines. nih.govnih.gov
When MAO is inhibited, the body's capacity to metabolize both endogenous and exogenous sympathomimetic amines is significantly reduced. nih.govresearchgate.net Tymazoline, being structurally similar to endogenous catecholamines, can lead to an accumulation of norepinephrine. patsnap.com The inhibition of norepinephrine's breakdown by MAOIs, combined with the α-adrenergic stimulation from tymazoline, can result in an exaggerated and dangerous increase in blood pressure, potentially leading to a hypertensive crisis. patsnap.comdrugs.comosu.edu This risk persists even after the discontinuation of MAOIs, as it takes time for the body to regenerate the monoamine oxidase enzymes. drugs.com
Table 1: Interaction Between Tymazoline Hydrochloride and MAOIs
| Interacting Agent Class | Mechanism of Interaction | Potential Clinical Outcome |
|---|
Co-administration with Other Sympathomimetic Agents
The co-administration of tymazoline hydrochloride with other sympathomimetic agents can lead to additive pharmacodynamic effects. patsnap.com Sympathomimetic drugs, by definition, mimic the effects of stimulating the sympathetic nervous system. drugbank.comnih.gov When two or more such agents are used concurrently, their individual effects on the cardiovascular system can be potentiated. drugs.com
This interaction is primarily due to the cumulative stimulation of adrenergic receptors. Both tymazoline and other sympathomimetics (e.g., pseudoephedrine, phenylephrine, oxymetazoline) act on these receptors to cause vasoconstriction. patsnap.comnih.gov The simultaneous administration can result in an enhanced vasoconstrictive response, which may increase the risk of systemic effects such as elevated blood pressure and increased heart rate. patsnap.comdrugs.com Caution is therefore advised when considering the use of tymazoline in patients already receiving other sympathomimetic medications, whether through prescription or over-the-counter products. drugs.com
Concurrent Use with Beta-Blockers and Tricyclic Antidepressants
Beta-Blockers: The interaction between sympathomimetic agents like tymazoline and beta-adrenergic blocking agents (beta-blockers) can be complex. Beta-blockers may antagonize the effects of sympathomimetics. drugs.com More significantly, in the presence of a non-selective beta-blocker, the alpha-adrenergic stimulation by tymazoline may become unopposed. This can lead to a significant increase in blood pressure because the beta-receptor-mediated vasodilation is blocked, leaving the alpha-receptor-mediated vasoconstriction to dominate.
Tricyclic Antidepressants (TCAs): Concurrent use of TCAs (e.g., amitriptyline, nortriptyline) with sympathomimetic agents like tymazoline can potentiate the cardiovascular effects of the sympathomimetic. osu.edunih.gov TCAs are known to block the reuptake of norepinephrine at the synaptic cleft. mayoclinic.orgresearchgate.net This inhibition of reuptake increases the concentration of norepinephrine available to act on adrenergic receptors. When tymazoline is also present, stimulating these same receptors, the result can be an amplified cardiovascular response, including hypertension and tachycardia. nih.govnih.gov
Table 2: Interactions with Beta-Blockers and Tricyclic Antidepressants
| Interacting Agent Class | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Beta-Blockers | Antagonism of beta-adrenergic receptors, potentially leading to unopposed alpha-adrenergic stimulation. drugs.com | Severe hypertension. drugs.com |
Clinical Implications for Polypharmacy and Patient Safety
Polypharmacy, the concurrent use of multiple medications, is a growing concern, particularly in the elderly population who often manage multiple chronic conditions. nih.govnih.gov The practice of polypharmacy significantly increases the risk of drug-drug interactions, adverse drug events (ADEs), and medication non-adherence. nih.govresearchgate.net For a drug like tymazoline hydrochloride, which has a clear potential for significant interactions, the context of polypharmacy is critically important for patient safety. drug-card.io
Patients taking multiple medications, especially for cardiovascular or psychiatric conditions (e.g., beta-blockers, MAOIs, TCAs), are at a heightened risk for clinically significant interactions with tymazoline. nih.govcmaj.ca An increased number of medications correlates with a higher probability of drug interactions. researchgate.net For instance, an elderly patient being treated for hypertension with a beta-blocker and for depression with a TCA who then uses an over-the-counter nasal decongestant containing tymazoline could experience a cascade of interactions leading to a hypertensive event. This highlights the necessity for healthcare providers to conduct thorough medication reconciliation, including over-the-counter products and supplements, to identify and mitigate potential risks. researchgate.netdrug-card.io The consequences of overlooking these interactions can range from reduced functional capacity to an increased risk of hospitalization. nih.govcmaj.ca
Advanced Research Avenues and Future Perspectives
Development of Novel Delivery Systems and Formulation Technologies
The conventional application of Tymazoline (B1221040) hydrochloride via nasal sprays and drops is effective for localized nasal decongestion. patsnap.com However, the development of novel drug delivery systems (NDDS) presents an opportunity to enhance its therapeutic profile. mdpi.comijpsjournal.com Advanced formulations could offer controlled release, improved mucosal adhesion, and targeted delivery, potentially leading to prolonged duration of action and reduced systemic absorption.
Future research in this area could focus on the following platforms:
Mucoadhesive Formulations: Incorporating mucoadhesive polymers into Tymazoline hydrochloride formulations could increase residence time in the nasal cavity, leading to a more sustained therapeutic effect.
Nanoparticle-Based Systems: Encapsulating Tymazoline hydrochloride in nanoparticles, such as liposomes or polymeric nanoparticles, may offer advantages in terms of stability, solubility, and the potential for targeted delivery to specific cell types within the nasal mucosa. ijpsjournal.com
In-situ Gelling Systems: These are liquid formulations that transform into a gel at the temperature of the nasal cavity. This approach could provide a depot effect, releasing the drug slowly over an extended period.
Powder Formulations: Dry powder formulations can offer improved stability compared to aqueous solutions and may provide a different deposition pattern within the nasal passages.
| Delivery System | Potential Advantages for Tymazoline Hydrochloride | Research Focus |
|---|---|---|
| Mucoadhesive Formulations | Prolonged nasal residence time, sustained drug release | Selection of biocompatible and effective mucoadhesive polymers |
| Nanoparticle-Based Systems | Enhanced stability, controlled release, potential for cellular targeting | Formulation of stable nanoparticles with optimal drug loading and release kinetics |
| In-situ Gelling Systems | Ease of administration with sustained-release properties | Development of thermosensitive or pH-sensitive polymers for nasal application |
| Powder Formulations | Improved stability, potential for better absorption | Particle size engineering for optimal deposition and dissolution |
Exploration of Tymazoline Hydrochloride as a Template for Drug Discovery
The chemical structure of Tymazoline hydrochloride, particularly its imidazoline (B1206853) scaffold, presents a valuable starting point for the discovery of new therapeutic agents. nih.gov The imidazoline ring and its substituents can be systematically modified to explore a wide range of biological targets and therapeutic indications. Medicinal chemists can use Tymazoline hydrochloride as a template to design and synthesize novel derivatives with altered potency, selectivity, and pharmacokinetic properties. nih.gov
Key structural features of Tymazoline hydrochloride that can be modified include:
The Imidazoline Ring: Modifications to this core structure can influence receptor binding and selectivity.
The Phenoxy Moiety: Alterations to the substituents on the phenyl ring can impact lipophilicity and interactions with the target receptor.
The synthesis of novel derivatives based on the Tymazoline scaffold could lead to the discovery of compounds with activity against a variety of targets, including but not limited to G-protein coupled receptors (GPCRs) and ion channels. nih.govsapub.orgnih.govmdpi.com This approach, rooted in the principles of structure-activity relationships (SAR), is a cornerstone of modern drug discovery. nih.gov
Investigations into Potential Applications Beyond Nasal Decongestion (e.g., Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor Agonism)
Emerging research suggests that the therapeutic potential of Tymazoline hydrochloride may extend beyond its established use as a nasal decongestant. Preclinical studies have indicated that Tymazoline has a strong binding affinity for the histamine (B1213489) H1 receptor, which suggests potential anti-allergic properties. medkoo.com This dual action as both an alpha-adrenergic agonist and a histamine H1 receptor antagonist could be beneficial in the treatment of allergic rhinitis. medkoo.comwikipedia.org
Furthermore, there is growing interest in the activity of imidazoline compounds at other receptors, including the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). patsnap.com The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system and on immune cells, and it is a promising target for the treatment of cognitive disorders and inflammatory conditions. mdpi.comnih.gov Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, have been employed to screen for potential α7 nAChR agonists. patsnap.com The structural characteristics of Tymazoline make it a candidate for investigation as a modulator of this receptor. Agonism at the α7 nAChR has been shown to attenuate the immediate nasal response in murine models of allergic rhinitis, suggesting a novel therapeutic avenue for this class of compounds. nih.gov
| Potential Application | Mechanism of Action | Therapeutic Area |
|---|---|---|
| Anti-allergic | Histamine H1 receptor antagonism | Allergic Rhinitis |
| Cognitive Enhancement | Alpha-7 nicotinic acetylcholine receptor agonism | Neurodegenerative Diseases (e.g., Alzheimer's disease) |
| Anti-inflammatory | Alpha-7 nicotinic acetylcholine receptor agonism | Inflammatory Disorders |
Application of 'Omics' Technologies in Characterizing Biological Effects
The application of 'omics' technologies, including genomics, proteomics, and metabolomics, offers a powerful approach to comprehensively characterize the biological effects of Tymazoline hydrochloride. These high-throughput techniques can provide an unbiased view of the molecular changes induced by the drug, leading to a deeper understanding of its mechanism of action, the identification of biomarkers, and the discovery of novel therapeutic targets.
Genomics: Genomic studies, such as transcriptomics (RNA sequencing), can reveal changes in gene expression in nasal epithelial cells or other relevant cell types following treatment with Tymazoline hydrochloride. This can help to identify the signaling pathways modulated by the drug.
Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to Tymazoline hydrochloride. This can provide insights into the downstream effects of receptor activation and cellular signaling.
Metabolomics: Metabolomic profiling can capture a snapshot of the metabolic state of cells or tissues treated with Tymazoline hydrochloride. mdpi.com This can reveal alterations in metabolic pathways and identify endogenous metabolites that are affected by the drug. mdpi.comnih.govnih.gov
The integration of data from these different 'omics' platforms can provide a holistic view of the biological system's response to Tymazoline hydrochloride and can be instrumental in advancing a personalized medicine approach. nih.gov
Translational Research and Bridging Preclinical Findings to Clinical Practice
Translational research plays a critical role in bridging the gap between preclinical discoveries and their application in clinical practice. nih.gov For Tymazoline hydrochloride, this involves the careful design and execution of preclinical studies to generate robust data that can inform the design of future clinical trials. nih.gov
Key aspects of translational research for Tymazoline hydrochloride include:
Validated Preclinical Models: The use of well-characterized animal models of nasal congestion, allergic rhinitis, or other potential indications is essential for evaluating the efficacy and safety of new formulations or applications of Tymazoline hydrochloride. nih.gov
Biomarker Development: The identification of reliable biomarkers from preclinical studies that can be monitored in clinical trials is crucial for assessing the drug's pharmacological activity and therapeutic response in humans. These could include molecular markers from 'omics' studies or physiological measurements.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating preclinical PK/PD data can help to predict the optimal dosing regimen in humans and improve the design of clinical trials.
A successful translational research program for Tymazoline hydrochloride will require a multidisciplinary approach, involving collaboration between basic scientists, clinicians, and regulatory experts to ensure that promising preclinical findings are effectively translated into meaningful clinical benefits for patients.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural identity and purity of Tymazoline hydrochloride in synthesized batches?
- Methodological Answer :
- X-ray diffraction (XRD) : Use single-crystal XRD to verify the crystalline structure and compare with reference data (e.g., CAS-24243-97-8) .
- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR to confirm molecular integrity, focusing on the imidazole ring and isopropylphenoxymethyl groups .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection (λ ~254 nm) and validate against certified reference standards .
- Mass Spectrometry (MS) : Confirm molecular weight (CHNO·HCl, MW 282.79) via electrospray ionization (ESI-MS) .
Q. How can researchers design in vitro assays to evaluate Tymazoline hydrochloride’s alpha-adrenergic blocking activity?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., -prazosin) on isolated tissues (e.g., rat aorta) to measure competitive inhibition of α-adrenergic receptors. Normalize data to control antagonists like phentolamine .
- Functional Assays : Employ organ bath setups to assess vasodilation responses in pre-contracted arterial rings. Calculate EC values and compare with reference compounds .
- Cell-Based Models : Transfect HEK-293 cells with human α-adrenergic receptor subtypes and measure cAMP inhibition via ELISA .
Advanced Research Questions
Q. How should researchers address discrepancies in reported binding affinities of Tymazoline hydrochloride across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C, physiological saline) to minimize variability. Validate receptor sources (e.g., recombinant vs. native tissues) .
- Data Normalization : Normalize affinity values (K) to a common reference ligand (e.g., prazosin) and account for differences in buffer composition or radioligand batch variability .
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, identifying outliers and potential confounding factors (e.g., impurity interference) .
Q. What methodological considerations are critical for molecular dynamics (MD) simulations of Tymazoline hydrochloride’s interaction with the histamine H1 receptor?
- Methodological Answer :
- Force Field Parameterization : Use CHARMM36 or AMBER ff19SB force fields with explicit solvent models (TIP3P) to simulate ligand-receptor interactions. Derive partial charges for Tymazoline via quantum mechanical calculations (e.g., DFT/B3LYP) .
- Simulation Protocols : Run 100-ns trajectories under NPT conditions (310 K, 1 atm) with periodic boundary constraints. Monitor RMSD (<2 Å) and ligand-binding pocket residues (e.g., Asp, Tyr) for stability .
- Free Energy Calculations : Apply MM/PBSA or umbrella sampling to estimate binding free energy (ΔG). Compare with experimental IC values to validate computational models .
Q. How can researchers optimize stability studies of Tymazoline hydrochloride under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose samples to stressors (light, heat, humidity) per ICH guidelines. Use HPLC-PDA to track degradation products (e.g., hydrolysis of the imidazole ring) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C based on accelerated stability data (40°C/75% RH). Validate with real-time studies .
- Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) in formulation matrices using differential scanning calorimetry (DSC) to assess compatibility .
Data Reporting and Validation
Q. What strategies ensure reproducibility in synthesizing Tymazoline hydrochloride for pharmacological studies?
- Methodological Answer :
- Stepwise Documentation : Publish detailed synthetic protocols (e.g., solvent ratios, catalyst loading) and characterize intermediates via FTIR and melting point analysis .
- Batch-to-Batch Consistency : Implement quality control (QC) metrics (e.g., ≤0.5% impurity by HPLC) and share raw spectral data in supplementary materials .
- Third-Party Validation : Collaborate with independent labs to replicate synthesis and bioactivity results, addressing potential procedural biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
